7-Ketocholesterol
7-Ketocholesterol
7-ketocholesterol is a cholestanoid that consists of cholesterol bearing an oxo substituent at position 7. It has a role as a neuroprotective agent. It is a 3beta-sterol, a cholestanoid, a 7-oxo steroid and a 3beta-hydroxy-Delta(5)-steroid. It is functionally related to a cholesterol.
7-Ketocholesterol is a natural product found in Cliona copiosa, Costus tonkinensis, and other organisms with data available.
7-Ketocholesterol is a natural product found in Cliona copiosa, Costus tonkinensis, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
566-28-9
VCID:
VC20807775
InChI:
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1
SMILES:
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C
Molecular Formula:
C27H44O2
Molecular Weight:
400.6 g/mol
7-Ketocholesterol
CAS No.: 566-28-9
Cat. No.: VC20807775
Molecular Formula: C27H44O2
Molecular Weight: 400.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 7-ketocholesterol is a cholestanoid that consists of cholesterol bearing an oxo substituent at position 7. It has a role as a neuroprotective agent. It is a 3beta-sterol, a cholestanoid, a 7-oxo steroid and a 3beta-hydroxy-Delta(5)-steroid. It is functionally related to a cholesterol. 7-Ketocholesterol is a natural product found in Cliona copiosa, Costus tonkinensis, and other organisms with data available. |
|---|---|
| CAS No. | 566-28-9 |
| Molecular Formula | C27H44O2 |
| Molecular Weight | 400.6 g/mol |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
| Standard InChI | InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 |
| Standard InChI Key | YIKKMWSQVKJCOP-ABXCMAEBSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |
| SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
| Appearance | Assay:≥98%A crystalline solid |
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